trans-Prothiadene hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPZAARQDNSRJB-SJDTYFKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-53-1 (Parent) | |
| Record name | Dothiepin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60873550 | |
| Record name | (3E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, hydrogen chloride (1:1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60873550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25627-36-5, 897-15-4 | |
| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25627-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dothiepin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,e)thiepin-delta(sup 11(6H),gamma)-propylamine, N,N-dimethyl-, hydrochloride, (E)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Depresym | |
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| Record name | (3E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dosulepin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.799 | |
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| Record name | DOTHIEPIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Neuropharmacology of Trans Prothiadene Hydrochloride
Mechanism of Action at Neurotransmitter Transporters
The primary antidepressant effect of trans-prothiadene hydrochloride stems from its ability to modulate the synaptic concentrations of key monoamine neurotransmitters. patsnap.com This is achieved through the inhibition of their reuptake transporters. wikipedia.orgnih.gov
This compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orgnih.gov It binds to both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govpatsnap.com This inhibition leads to an increased availability of serotonin (5-HT) and norepinephrine (NE) to interact with postsynaptic receptors, thereby enhancing neurotransmission. nih.govpatsnap.com The elevated levels of these neurotransmitters in key brain circuits are believed to be the principal mechanism underlying its antidepressant effects. patsnap.com Studies indicate that the compound demonstrates approximately equal potency in inhibiting the reuptake of both serotonin and norepinephrine. nih.govdrugbank.com
While broadly classified as an SNRI, the specific binding affinities of this compound for the monoamine transporters reveal a nuanced profile. Research data on its inhibitory constants (Ki) provide insight into its relative potency at the serotonin and norepinephrine transporters.
Table 1: Binding Affinity of this compound at Monoamine Transporters This table presents the inhibitory constant (Ki) values, which indicate the concentration of the drug required to inhibit 50% of transporter binding. A smaller Ki value signifies a stronger binding affinity.
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 4.7 |
| Norepinephrine Transporter (NET) | 12 |
| Dopamine (B1211576) Transporter (DAT) | 4,220 |
| Data sourced from Wikipedia (2024). wikipedia.org |
Receptor Binding Profile and Pharmacological Implications
This compound is a potent antagonist of the histamine (B1213489) H1 receptor. wikipedia.orgpatsnap.comdrugbank.com Blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation. nih.govnih.gov The strong antihistaminergic action of this compound is responsible for its sedative properties. nih.govnih.gov This effect can be clinically relevant in specific therapeutic contexts.
The compound also acts as an antagonist at alpha-1 (α1) adrenergic receptors. wikipedia.orgdrugbank.com Alpha-1 adrenergic receptors are involved in the regulation of vascular smooth muscle contraction. nih.gov Antagonism at these receptors can lead to vasodilation. nih.gov Several tricyclic antidepressants and antipsychotics exhibit high affinity for α1-adrenoceptors, a property shared by this compound. nih.gov
Table 2: Receptor Binding Profile of this compound This table summarizes the inhibitory constant (Ki) values for this compound at various neuroreceptors. A smaller Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| Histamine H1 | 1.1 |
| Alpha-1 Adrenergic | 26 |
| Serotonin 5-HT2A | 16 |
| Muscarinic Acetylcholine (B1216132) | 29 |
| Data sourced from Wikipedia (2024). wikipedia.org |
Muscarinic Acetylcholine Receptor Antagonism
This compound, also known as dosulepin (B10770134) hydrochloride, exhibits antagonist activity at muscarinic acetylcholine receptors. nih.govwikipedia.orgnih.gov This action is a characteristic feature of many tricyclic antidepressants and contributes to some of their therapeutic effects and side effect profiles. nih.govemcrit.org The blockade of these receptors by trans-prothiadene can lead to a range of physiological responses. nih.gov
The main metabolites of trans-prothiadene, such as northiaden (B26509), dothiepin (B26397) sulphoxide, and northiaden sulphoxide, also demonstrate binding to muscarinic receptors, although their affinity is generally lower than that of the parent compound. nih.govnih.gov
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Compound | Receptor | Affinity (Ki, nM) |
| trans-Prothiadene | Muscarinic Acetylcholine | 47 |
Source: Adapted from psychotropic drug binding data.
Voltage-Gated Sodium Channel Blockade
This compound functions as a blocker of voltage-gated sodium channels (VGSCs). wikipedia.org This is a well-documented property of tricyclic antidepressants and is a key mechanism contributing to their pharmacological effects. emcrit.org The inhibition of these channels can modulate neuronal excitability. mdpi.com
The blockade of VGSCs by tricyclic antidepressants like trans-prothiadene is state-dependent, meaning the affinity of the drug for the channel can vary depending on whether the channel is in a resting, open, or inactivated state. nih.gov For instance, the related tricyclic antidepressant amitriptyline (B1667244) shows the highest affinity for the open-channel state, followed by the inactivated state, and the weakest affinity for the resting state. nih.gov This state-dependent interaction is a common feature among local anesthetics and other sodium channel blockers. nih.govnih.gov
The interaction with VGSCs is not limited to the central nervous system. These channels are also crucial in peripheral nerve conduction and cardiac tissue. emcrit.orgmdpi.com
Table 2: Comparative Affinity of Tricyclic Antidepressants for Sodium Channels
| Compound | Channel State | IC50 (µM) |
| Amitriptyline | Open | 0.26 |
| Amitriptyline | Inactivated | 0.51 |
| Amitriptyline | Resting | 33 |
Source: Adapted from a study on the state-dependent block of voltage-gated Na+ channels by amitriptyline. nih.gov
Sigma Receptor Modulation
The sigma-1 receptor is known to translocate within the cell and interact with various membrane proteins, including those involved in dopamine neurotransmission. nih.govresearchgate.net It can influence calcium signaling and the activity of ion channels. nih.govfrontiersin.org The interaction of ligands with sigma receptors can lead to the modulation of dopaminergic systems, which may be relevant to the treatment of certain neurological and psychiatric conditions. frontiersin.orgnih.gov
The structural features of a compound, such as the presence of a lipophilic N-substituent, can influence its affinity for sigma receptors. nih.gov
Table 3: Sigma-1 Receptor Binding Affinities of Various Ligands
| Compound | Receptor Subtype | Binding Affinity (Ki or IC50, nM) |
| Igmesine hydrochloride | Sigma-1 | 39 ± 8 (IC50) |
| Amantadine | Sigma-1 | 7440 ± 820 (Ki) |
| Memantine | Sigma-1 | 2600 ± 620 (Ki) |
Source: Adapted from studies on sigma receptor ligands. nih.govnih.gov
Metabolism and Pharmacokinetics of Trans Prothiadene Hydrochloride
Absorption and Distribution Studies
The absorption and distribution of trans-prothiadene hydrochloride determine its onset and duration of action. Research has elucidated its movement from the site of administration to the systemic circulation and its subsequent partitioning into various tissues.
This compound is readily absorbed from the gastrointestinal tract, specifically the small intestine, after oral administration. wikipedia.orgnih.gov Studies in healthy volunteers and patients have characterized its absorption profile. Following a single oral dose of 75 mg, peak plasma concentrations of dothiepin (B26397) (the base form of the hydrochloride salt) were observed to be between 33 and 71 µg/L, occurring at a Tmax (time to peak plasma concentration) of 2 to 5 hours. nih.gov Another study reported a peak plasma concentration of 37.6 ng/mL at a Tmax of 2.18 hours after a 25 mg oral dose. nih.govdrugbank.com
The absorption half-life, which reflects the rate at which the drug enters the systemic circulation, has been estimated to be approximately 1.2 hours, with a range of 0.07 to 3.0 hours. nih.gov The steady-state concentrations can vary significantly among individuals, which is attributed to the dynamic relationship between the drug dose and the resulting plasma concentration. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Peak Plasma Concentration (Cmax) | 33-71 µg/L (after 75 mg dose) | nih.gov |
| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | nih.gov |
| Absorption Half-life | 1.2 hours (0.07-3.0 h) | nih.gov |
A critical aspect of the pharmacokinetics of centrally acting agents like this compound is their ability to cross the blood-brain barrier (BBB) to exert their therapeutic effects. nih.gov Research confirms that this compound does indeed cross the blood-brain barrier. wikipedia.orgdrugbank.com This penetration is essential for its antidepressant actions within the central nervous system. The lipophilic nature of tricyclic antidepressants facilitates their passage across the endothelial cells of the BBB. nih.gov
The drug efflux pump P-glycoprotein (P-gp), present at the BBB, can limit the brain penetration of many substances. nih.govresearchgate.net Studies on other tricyclic antidepressants, such as amitriptyline (B1667244) and imipramine, have shown them to be substrates of P-gp, which actively transports them out of the brain. nih.govdrugbank.com While specific studies on this compound as a P-gp substrate are less detailed, its structural similarity to other TCAs suggests that its brain concentrations may also be influenced by P-gp activity.
Once in the systemic circulation, this compound is highly bound to plasma proteins. wikipedia.org Approximately 84% of the unchanged drug is bound to serum proteins. drugbank.com The primary binding protein for many drugs in the plasma is human serum albumin (HSA). mdpi.comnih.gov Only the unbound or free fraction of a drug is pharmacologically active and able to pass through biological membranes to reach its target sites or be eliminated. mdpi.com
The high degree of plasma protein binding influences the drug's distribution and elimination. It effectively creates a reservoir of the drug in the bloodstream, with the unbound fraction being in equilibrium with the bound fraction. The apparent volume of distribution (Vd), a measure of how widely a drug is distributed in the body tissues, is reported to be approximately 45 L/kg, indicating extensive tissue distribution. nih.govnih.govdrugbank.com
| Parameter | Value | Reference |
|---|---|---|
| Plasma Protein Binding | ~84% | wikipedia.orgdrugbank.com |
| Apparent Volume of Distribution (Vd) | ~45 L/kg | nih.govnih.govdrugbank.com |
Studies have shown that this compound can cross the placental barrier. wikipedia.orgdrugbank.com This is a significant consideration as it implies potential exposure of the fetus to the drug during pregnancy. The transfer of drugs across the placenta is a complex process influenced by factors such as lipid solubility, molecular weight, and the presence of placental transporters. nih.gov
Furthermore, this compound is distributed into breast milk, although reportedly in low concentrations. nih.govdrugbank.com The extent of a drug's excretion into breast milk is a crucial factor for lactating mothers. alabamabreastfeeding.org The transfer of drugs into breast milk can lead to infant exposure, and the potential effects depend on the concentration of the drug in the milk and the amount consumed by the infant. nih.gov
Biotransformation Pathways and Metabolite Formation
This compound undergoes extensive hepatic metabolism, meaning it is chemically altered by the liver before excretion. wikipedia.orgnih.gov The primary metabolic pathways involved are N-demethylation, S-oxidation, and glucuronic acid conjugation. nih.govnih.govdrugbank.com This biotransformation results in the formation of several metabolites, some of which are also pharmacologically active.
A principal biotransformation pathway for this compound is N-demethylation. nih.govnih.govdrugbank.com This process involves the removal of a methyl group from the tertiary amine side chain of the molecule. This metabolic step is common for tertiary amine tricyclic antidepressants. pharmgkb.org
The N-demethylation of this compound results in the formation of its major active metabolite, northiaden (B26509), also known as desmethyldosulepin. wikipedia.orgnih.govdrugbank.com Northiaden is a secondary amine and possesses antidepressant activity itself. nih.gov In preclinical tests, it has been shown to be a more potent inhibitor of noradrenaline uptake than the parent drug. drugbank.com Following a 75 mg oral dose of dothiepin, northiaden reached a peak plasma concentration of approximately 10 µg/L at 5 hours. nih.gov Other metabolites formed include dosulepin (B10770134) S-oxide and northiaden S-oxide. nih.govnih.govdrugbank.com
S-oxidation
A significant metabolic pathway for trans-prothiadene is S-oxidation, which involves the oxidation of the sulfur atom within the dibenzothiepine ring structure. nih.gov This process leads to the formation of dothiepin sulfoxide (B87167), also referred to as dosulepin S-oxide. nih.govsmolecule.com The conversion of the sulfide (B99878) to a sulfoxide is achieved through controlled oxidation, a critical step in the biotransformation of the parent compound. smolecule.com This structural alteration, the addition of an oxygen atom to the sulfur, results in a metabolite that is more polar and less lipophilic than the original trans-prothiadene molecule. This change in physicochemical properties can impact its ability to cross biological membranes. The sulfoxide metabolites are generally considered to have significantly reduced pharmacological activity compared to the parent drug and are thought to contribute less to both the therapeutic effects and side effects. wikipedia.org
Identification of Key Metabolites (e.g., Northiaden, Dothiepin Sulfoxide, Northiaden Sulfoxide)
The metabolism of trans-prothiadene results in the formation of several key metabolites, with northiaden, dothiepin sulfoxide, and northiaden sulfoxide being the most prominent. nih.govwikipedia.org
Northiaden: Also known as desmethyldosulepin, northiaden is a major active metabolite formed through the N-demethylation of trans-prothiadene. nih.goviiab.mewikipedia.orgwikiwand.com This process involves the removal of a methyl group from the side chain of the parent molecule. nih.gov Northiaden is itself pharmacologically active and is considered a more potent inhibitor of noradrenaline reuptake than trans-prothiadene. nih.gov
Dothiepin Sulfoxide: As previously discussed, dothiepin sulfoxide (or dosulepin S-oxide) is a product of the S-oxidation of the parent drug. nih.govsmolecule.com While it is a major metabolite, it has been described as having dramatically reduced biological activity. smolecule.comwikipedia.org
Northiaden Sulfoxide: This metabolite is formed through the S-oxidation of northiaden. nih.gov It is one of the 12 basic metabolites that have been identified in urine. nih.gov Similar to dothiepin sulfoxide, northiaden sulfoxide is considered to have significantly less pharmacological activity than the parent compound and northiaden. wikipedia.org
These primary metabolites can also undergo further metabolic transformations, including glucuronidation, before being excreted. nih.gov
Table 1: Key Metabolites of this compound
| Metabolite | Formation Pathway | Key Characteristics |
| Northiaden (Desmethyldosulepin) | N-demethylation of trans-prothiadene | Major active metabolite; more potent noradrenaline reuptake inhibitor than the parent drug. nih.gov |
| Dothiepin Sulfoxide (Dosulepin S-oxide) | S-oxidation of trans-prothiadene | Major metabolite with significantly reduced pharmacological activity. nih.govwikipedia.org |
| Northiaden Sulfoxide | S-oxidation of northiaden | A urinary metabolite with substantially reduced pharmacological activity. nih.govwikipedia.org |
Elimination and Excretion Profiles
The elimination of trans-prothiadene and its metabolites from the body occurs through renal and biliary/fecal pathways. The extensive metabolism of the parent drug results in more water-soluble compounds that can be more easily excreted.
Renal Excretion of Metabolites
The primary route of elimination for trans-prothiadene metabolites is through the kidneys via urine. nih.gov Renal excretion accounts for approximately 50% to 60% of the total elimination of the drug and its metabolites. nih.gov The glucuronide conjugates of the hydroxylated metabolites are particularly important for renal clearance. nih.gov The kidneys are a key organ for eliminating hydrophilic molecules from the body. mdpi.com Studies on tricyclic antidepressants have shown that while the levels of the parent drug and its primary active metabolites are not significantly affected by hemodialysis, the concentrations of conjugated glucuronide metabolites can be markedly reduced, indicating their efficient removal through this process. nih.gov
Biliary/Fecal Excretion
A smaller but still significant portion of trans-prothiadene and its metabolites are eliminated through the biliary and fecal routes. nih.gov This pathway accounts for approximately 15% to 40% of the total excretion. nih.gov The liver excretes substances into the bile, which is then released into the intestine. nih.govunc.edu From the intestine, these compounds can be excreted in the feces. nih.gov The process of biliary excretion is important for the removal of various drug metabolites from the body. nih.govnih.gov
Table 2: Excretion Profile of trans-Prothiadene and its Metabolites
| Excretion Route | Percentage of Total Elimination | Notes |
| Renal (Urine) | 50% - 60% | The primary route for the elimination of metabolites, particularly glucuronide conjugates. nih.gov |
| Biliary/Fecal | 15% - 40% | A secondary but significant route of elimination. nih.gov |
Preclinical Investigations of Trans Prothiadene Hydrochloride
In Vitro Pharmacological Assays for Receptor Binding and Transporter Inhibition
Trans-Prothiadene hydrochloride, also known as the (E)-isomer of dosulepin (B10770134), has been characterized through a variety of in vitro assays to determine its affinity for and activity at various neurotransmitter receptors and transporters. wikipedia.org These studies are fundamental to understanding its therapeutic actions and potential side effects. The primary mechanism of action for dosulepin is the inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), which increases the availability of these neurotransmitters in the synaptic cleft. drugbank.comnih.gov
In addition to its effects on monoamine transporters, dosulepin interacts with other receptors, which is typical for older antidepressants. It exhibits anticholinergic, antihistamine, and central sedative properties. nih.gov These actions are a result of its binding to muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and α-adrenergic receptors, respectively. The determination of a compound's inhibitory potential is often achieved using in vitro systems such as cell lines (e.g., HEK293, MDCKII) that are engineered to express specific transporters like P-glycoprotein (P-gp), BCRP, OATP1B1, and others. bioivt.com These assays measure the concentration of the test compound required to inhibit the transport of a known substrate by 50% (IC50). bioivt.com
Table 1: In Vitro Receptor and Transporter Binding Profile of Dosulepin
| Target | Action | Potency/Affinity |
|---|---|---|
| Serotonin Transporter (SERT) | Reuptake Inhibition | Potent |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | Potent |
| Histamine H1 Receptor | Antagonism | High |
| Muscarinic M1-M5 Receptors | Antagonism | High (Anticholinergic effects) |
| α1-Adrenergic Receptor | Antagonism | High |
| α2-Adrenergic Receptor | Antagonism | Moderate |
| Serotonin 5-HT2A Receptor | Antagonism | High |
This table is a composite representation based on the general pharmacological profile of tricyclic antidepressants and specific information available for dosulepin.
Animal Models for Antidepressant Activity Assessment
The antidepressant potential of new chemical entities is routinely evaluated in various animal models designed to screen for such activity. nih.gov For compounds like this compound, these models provide crucial preclinical evidence of efficacy. Common behavioral paradigms include the Forced Swimming Test (FST) and the Tail Suspension Test (TST), where the drug's ability to reduce immobility time is measured as an indicator of antidepressant-like effect. nih.gov
Other models, such as those involving chronic stress, are also employed to assess antidepressant action. The chronic unpredictable mild stress (CUMS) model, for instance, induces a state of depression-like behavior in rodents, including anhedonia (a reduced interest in rewarding stimuli). nih.gov The efficacy of an antidepressant in this model is demonstrated by its ability to reverse these behavioral deficits, such as restoring the consumption of a palatable sucrose (B13894) solution. nih.gov Long-term treatment (2-3 weeks) with classic antidepressants has been shown to be effective in these models. nih.gov The antidepressant-like effects of compounds in these models are often linked to their ability to modulate central monoaminergic neurotransmitter systems and neurotrophic factors like brain-derived neurotrophic factor (BDNF). nih.gov
While specific data on this compound in these models is part of a broader body of research on tricyclic antidepressants, the established efficacy of this class of drugs in these tests provides a strong basis for its classification as an antidepressant. nih.gov
Comparative Preclinical Pharmacology with Other Antidepressants and Metabolites
The pharmacological profile of dosulepin (the racemic mixture containing trans-prothiadene) and its metabolites has been compared to other antidepressant drugs to understand its relative potency and spectrum of activity. drugbank.com Dosulepin is metabolized in the liver primarily through N-demethylation to form northiaden (B26509) (desmethyldosulepin) and through S-oxidation to form dosulepin sulfoxide (B87167). wikipedia.org
Table 2: Comparative Reuptake Inhibition of Dosulepin, its Metabolite, and Other Antidepressants
| Compound | Norepinephrine (NE) Reuptake Inhibition (IC50 nM) | Serotonin (5-HT) Reuptake Inhibition (IC50 nM) |
|---|---|---|
| Dosulepin (trans-Prothiadene) | Potent | Potent |
| Northiaden (Desmethyldosulepin) | More Potent than parent drug | Potent |
| Amitriptyline (B1667244) | Potent | Potent |
This table provides a qualitative comparison based on established pharmacological principles of tricyclic antidepressants and their metabolites. drugbank.com
Studies on Stereoisomer-Specific Pharmacological Effects and Separation
Dosulepin exists as a mixture of (E) and (Z) stereoisomers due to the geometry of the double bond in the dibenzothiepine ring system. wikipedia.org The commercially available pharmaceutical product, this compound, is the pure (E)-isomer. wikipedia.org The study of stereoisomers is critical in pharmacology because enantiomers and diastereomers can have significantly different pharmacological and toxicological properties, as they interact differently with the chiral environment of the body's proteins, such as receptors and enzymes. nih.govnih.gov
The decision to use a single isomer is often based on findings that it possesses the desired therapeutic activity, while the other isomer may be less active, inactive, or contribute to adverse effects. biomedgrid.combiomedgrid.com For many chiral drugs, one enantiomer is more potent (the eutomer) than the other (the distomer). nih.gov The differential activity of stereoisomers necessitates the development of methods for their separation and analysis. researchgate.netresearchgate.net Techniques like high-performance liquid chromatography (HPLC) and capillary gel electrophoresis, often using chiral stationary phases or derivatizing agents, are employed to separate stereoisomers. researchgate.netnih.govdiva-portal.org
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dosulepin |
| Dothiepin (B26397) |
| Northiaden (Desmethyldosulepin) |
| Dosulepin sulfoxide |
| Northiaden sulfoxide |
| Serotonin (5-HT) |
| Norepinephrine (NE) |
| Acetylcholine |
| Histamine |
| Amitriptyline |
| Imipramine |
| P-glycoprotein (P-gp) |
| BCRP |
| OATP1B1 |
Clinical Research and Therapeutic Efficacy of Trans Prothiadene Hydrochloride
Controlled Clinical Trials in Major Depressive Disorder
Trans-prothiadene hydrochloride, also known as dosulepin (B10770134) hydrochloride, has been the subject of numerous clinical trials to evaluate its efficacy in the treatment of major depressive disorder. These studies have often compared its effects to both placebo and other established antidepressant medications.
Efficacy Assessments Using Standardized Rating Scales (e.g., Hamilton Rating Scale, Comprehensive Psychopathological Rating Scale)
The effectiveness of this compound in alleviating depressive symptoms is consistently measured using standardized psychiatric rating scales. The Hamilton Depression Rating Scale (HDRS or HAM-D) and the Comprehensive Psychopathological Rating Scale (CPRS) are among the most common instruments used in these clinical trials. nih.gov
The HDRS is a clinician-administered scale that assesses the severity of a range of depressive symptoms over the past week. ufl.eduupenn.edu A score of 0-7 on the 17-item version (HDRS-17) is considered to be in the normal range, while a score of 20 or higher typically indicates at least a moderate level of depression and is often a requirement for inclusion in clinical trials. ufl.edu The CPRS is another tool used to evaluate the severity of psychiatric symptoms. nih.gov
In a study involving patients with major depressive disorder who had not responded to a four-week treatment with a selective serotonin (B10506) reuptake inhibitor (SSRI), subsequent eight-week treatment with dosulepin hydrochloride resulted in a significant mean change of -12.7 in the HAM-D score. ijmedicine.com This indicates a substantial reduction in depressive symptoms. The study also showed significant improvements in anxiety and insomnia, as measured by the Hamilton Anxiety Rating Scale (HAM-A) and the Insomnia Severity Index (ISI), with mean changes of -8.3 and -10.5, respectively. ijmedicine.com
Another study in outpatients with "masked" depression, where somatic complaints were the primary presentation, found that both dosulepin and amitriptyline (B1667244) led to significant improvement over a six-week period as judged by both the HDRS and the CPRS. nih.gov
Table 1: Efficacy of Dosulepin in Major Depressive Disorder (8-Week Study)
| Rating Scale | Baseline Score (Mean) | Mean Change After 8 Weeks | p-value |
|---|---|---|---|
| Hamilton Depression Rating Scale (HAM-D) | 24.5 | -12.7 | <0.0001 |
| Hamilton Anxiety Rating Scale (HAM-A) | 20.1 | -8.3 | <0.0001 |
| Insomnia Severity Index (ISI) | 22.3 | -10.5 | <0.0001 |
Data from a study of patients unresponsive to initial SSRI treatment. ijmedicine.com
Comparative Efficacy Studies with Other Tricyclic Antidepressants (e.g., Amitriptyline, Doxepin)
This compound has been frequently compared with other tricyclic antidepressants (TCAs) to assess its relative efficacy.
In a double-blind study comparing dosulepin with amitriptyline in outpatients with masked depression, both drugs showed significant improvement over six weeks. nih.gov Notably, after one week of treatment, dosulepin demonstrated a statistically better response than amitriptyline based on the CPRS. nih.gov Another review of 23 independent studies conducted over 18 years, involving over 1000 patients, concluded that dothiepin (B26397) (dosulepin) is at least as effective as amitriptyline in treating depression. researchgate.net
A double-blind, parallel-group study comparing dothiepin and amitriptyline in patients with primary affective disorder found a similar therapeutic response for both drugs. nih.gov Similarly, a six-week, double-blind study comparing dothiepin, amitriptyline, and a placebo in 33 depressed outpatients found that both active drugs were equally effective and significantly superior to placebo in alleviating depressive symptoms. nih.gov
When compared to doxepin (B10761459) in a 10-week, multicenter, randomized, double-blind, placebo-controlled study involving 579 outpatients with major depression, both dothiepin and doxepin showed significant improvements in depressive symptoms, associated anxiety, and sleep parameters compared to the placebo group. nih.gov
Research on Efficacy in Neuropathic and Chronic Pain Syndromes
This compound, like other tricyclic antidepressants, is utilized in the management of various neuropathic and chronic pain syndromes. neurologyjournal.inwww.nhs.ukpainrelieffoundation.org.uk
A pan-India survey of neurologists revealed that dosulepin is prescribed for conditions such as fibromyalgia, neuropathic pain, chronic musculoskeletal pain, and chronic headache. neurologyjournal.in The survey indicated that for some conditions, the time to symptom improvement with dosulepin was comparable to or even shorter than with amitriptyline. For instance, in fibromyalgia, the average time to symptom improvement was reported as 21 days with dosulepin and 20 days with amitriptyline. neurologyjournal.in For neuropathic pain, the reported times were 22 days for dosulepin and 28 days for amitriptyline. neurologyjournal.in
The rationale for using TCAs like dosulepin in pain management is their ability to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine (serotonin), which contributes to both antidepressant and analgesic effects. neurologyjournal.in Dosulepin is sometimes used for nerve pain conditions like fibromyalgia and to prevent migraines. www.nhs.uk
Table 2: Neurologists' Reported Average Time to Symptom Improvement (in days) for Chronic Pain Conditions
| Chronic Pain Condition | Dosulepin | Amitriptyline |
|---|---|---|
| Fibromyalgia | 21 | 20 |
| Neuropathic Pain | 22 | 28 |
| Chronic Musculoskeletal Pain | 22 | 22 |
| Chronic Headache | 42 | 23 |
Data from a survey of neurologists in India. neurologyjournal.in
Studies on Efficacy in Mixed Anxiety/Depression States
The clinical utility of this compound extends to patients experiencing a combination of anxiety and depressive symptoms.
A study of patients with major depressive disorder who had not responded to SSRIs found that eight weeks of treatment with dosulepin hydrochloride led to significant improvements in both depression and anxiety symptoms, as measured by the HAM-D and HAM-A scales respectively. ijmedicine.com This suggests a dual benefit in patients with mixed symptoms.
Furthermore, a large-scale, multicenter trial comparing dothiepin and doxepin in outpatients with major depression demonstrated that both drugs produced significant improvements not only in depressive symptoms but also in associated anxiety. nih.gov The anxiolytic properties of dosulepin make it a suitable option for the significant number of depressed patients who also present with prominent anxiety features.
Clinical Investigations in Specific Patient Populations (e.g., Geriatric Patients, Outpatients)
The efficacy of this compound has been specifically investigated in geriatric patients and in outpatient settings.
A double-blind, placebo-controlled study focused on continuation/prophylaxis therapy with dothiepin in elderly patients who had recovered from a major depressive disorder. nih.gov The results of this two-year trial showed that dothiepin reduced the relative risk of relapse by two and a half times compared to placebo. nih.gov This highlights its effectiveness in long-term maintenance therapy in this population.
In a multicenter study involving 579 outpatients with major depression, both dothiepin and doxepin were found to be effective. nih.gov Another study specifically looked at outpatients with "masked" depression and found dothiepin to be an effective treatment. nih.gov These findings support the use of this compound in a non-hospitalized patient population. A review of antidepressant use in older adults noted that tricyclic antidepressants, including dothiepin, were compared with SSRIs, and while efficacy was similar, SSRIs were associated with lower withdrawal rates. nih.gov
Meta-Analyses and Systematic Reviews of Clinical Data
Meta-analyses and systematic reviews provide a comprehensive assessment of the therapeutic efficacy of this compound (also known as dosulepin) by aggregating data from multiple clinical trials. These analyses offer a higher level of evidence by increasing statistical power and allowing for more precise estimates of treatment effects.
A landmark network meta-analysis published in The Lancet in 2018 by Cipriani and colleagues evaluated the comparative efficacy and acceptability of 21 common antidepressants for the acute treatment of major depressive disorder in adults. nih.gov This extensive analysis, encompassing 522 trials with 116,477 participants, provides valuable insights into the relative standing of dosulepin among other antidepressants. nih.gov While all antidepressants were found to be more effective than placebo, the study highlighted differences in efficacy between the various drugs. nih.gov
In head-to-head comparisons within this network meta-analysis, certain antidepressants demonstrated greater efficacy than others. nih.gov For instance, amitriptyline, escitalopram, mirtazapine, paroxetine, and venlafaxine (B1195380) were among those that showed a superior efficacy profile compared to other antidepressants. nih.gov Conversely, fluoxetine, fluvoxamine, reboxetine, and trazodone (B27368) were identified as being among the least efficacious options. nih.gov
While dedicated meta-analyses focusing solely on this compound are limited, individual randomized controlled trials provide further data on its efficacy, often comparing it to other tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These studies frequently utilize standardized rating scales to measure the reduction in depressive symptoms.
A 2021 study investigating the effectiveness of dosulepin in patients with major depressive disorder who had not responded to SSRIs provides specific efficacy data. ijmedicine.com Over an eight-week period, patients treated with dosulepin showed significant improvements in scores on the Hamilton Depression Rating Scale (HAM-D), Hamilton Anxiety Rating Scale (HAM-A), and the Insomnia Severity Index (ISI). ijmedicine.comijmedicine.com
The following tables summarize key findings from clinical research on this compound, including data from comparative clinical trials.
Table 1: Mean Change in Efficacy Parameters with this compound Treatment
| Timepoint | Mean Change from Baseline (HAM-D) | 95% Confidence Interval (HAM-D) | p-value (HAM-D) | Mean Change from Baseline (HAM-A) | 95% Confidence Interval (HAM-A) | p-value (HAM-A) | Mean Change from Baseline (ISI) | 95% Confidence Interval (ISI) | p-value (ISI) |
| Week 4 | -5.5 | -6.1 to -4.7 | <0.0001 | -4.1 | -4.9 to -3.4 | <0.0001 | -4.9 | -5.7 to -4.2 | <0.0001 |
| Week 8 | -12.7 | -13.7 to -11.8 | <0.0001 | -8.3 | -9.3 to -7.3 | <0.0001 | -10.5 | -11.3 to -9.7 | <0.0001 |
| Data from a study of patients with major depressive disorder unresponsive to SSRIs. ijmedicine.comijmedicine.com |
Table 2: Comparative Efficacy of this compound vs. Other Antidepressants (Change in Hamilton Depression Rating Scale Scores)
| Comparison Drug | Study Duration | Mean Change from Baseline (this compound) | Mean Change from Baseline (Comparator) | Significance |
| Clomipramine | 6 weeks | -14.1 | -14.6 | No significant difference |
| Mianserin (B1677119) | Not specified | Not specified | Not specified | Statistically significant difference in favor of mianserin in a secondary analysis |
| Amitriptyline | 6 weeks | Not specified | Not specified | Equally effective |
| Data compiled from individual double-blind, comparative clinical trials. nih.govnih.govnih.gov |
Pharmacological Interactions of Trans Prothiadene Hydrochloride
Interactions with Monoamine Oxidase Inhibitors (MAOIs) and Serotonin (B10506) Syndrome Risk
The concurrent use of trans-prothiadene hydrochloride with monoamine oxidase inhibitors (MAOIs) is contraindicated. wikipedia.orgmedsinfo.com.au This combination can lead to a potentially life-threatening condition known as serotonin syndrome. patsnap.com The mechanism behind this interaction involves the synergistic effect on serotonin levels in the central nervous system. This compound inhibits the reuptake of serotonin, while MAOIs inhibit its breakdown. patsnap.commayoclinic.org This dual action results in a significant accumulation of serotonin, which can precipitate symptoms ranging from mild to severe, including hyperthermia, agitation, tremor, hyperreflexia, and in extreme cases, coma and death.
Furthermore, combining this compound with MAOIs can also provoke hypertensive crises. patsnap.com To mitigate these risks, a washout period of at least 14 days is mandatory between the discontinuation of an MAOI and the initiation of treatment with this compound, and vice versa. patsnap.comnhsdorset.nhs.uk
Key Interaction Details with MAOIs:
| Interacting Agent | Potential Consequence | Clinical Recommendation |
|---|
Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
The co-administration of this compound with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) is generally avoided due to an elevated risk of serotonin syndrome. patsnap.commedscape.com Both SSRIs and SNRIs, similar to this compound, increase synaptic serotonin levels, and their combined use can lead to a dangerous accumulation of this neurotransmitter. patsnap.commedscape.com
In addition to the pharmacodynamic interaction leading to serotonin syndrome, there is also a potential for pharmacokinetic interactions. Some SSRIs can inhibit the metabolism of tricyclic antidepressants, leading to increased plasma concentrations of this compound and a heightened risk of toxicity. nhsdorset.nhs.uk When switching a patient from this compound to an SSRI, a gradual dose reduction (cross-tapering) is often recommended to minimize the risk of adverse effects. nhsdorset.nhs.uktewv.nhs.uk
Interaction Summary with SSRIs and SNRIs:
| Interacting Agent Class | Potential Consequence | Clinical Management |
|---|---|---|
| SSRIs (e.g., Sertraline, Citalopram) | Increased risk of Serotonin Syndrome, potential for increased TCA plasma levels. patsnap.comnhsdorset.nhs.ukmedscape.com | Avoid concomitant use; if necessary, switch with caution, often via cross-tapering. nhsdorset.nhs.uktewv.nhs.uk |
Potentiation of Central Nervous System Depressants (e.g., alcohol, benzodiazepines, opioids)
This compound can significantly potentiate the effects of central nervous system (CNS) depressants. wikipedia.orgpatsnap.com This interaction can lead to enhanced sedation, psychomotor impairment, and, most critically, respiratory depression. patsnap.comnih.govthealliance.health
The co-ingestion of alcohol with this compound is particularly hazardous and has been associated with fatalities. wikipedia.org Alcohol can potentiate the sedative effects of the antidepressant, and the lethal dose of this compound is reduced in the presence of alcohol. nhsdorset.nhs.uk
Similarly, when used concurrently with benzodiazepines or opioids, there is an additive depressant effect on the CNS. patsnap.comresearchgate.net This combination increases the risk of over-sedation and potentially life-threatening respiratory depression. thealliance.healthresearchgate.net
CNS Depressant Interaction Profile:
| Interacting Agent | Effect of Combination | Clinical Implication |
|---|---|---|
| Alcohol | Potentiated sedation, reduced lethal dose of trans-prothiadene. wikipedia.orgnhsdorset.nhs.uk | Advise patients to avoid alcohol. |
| Benzodiazepines | Enhanced sedation and respiratory depression. patsnap.comresearchgate.net | Use with caution and monitor for excessive CNS depression. |
Interactions with Antihypertensive Medications and Hypotensive Effects
The interaction between this compound and antihypertensive medications is complex. This compound can antagonize the effects of certain antihypertensive drugs, such as guanethidine (B1672426) and other adrenergic neuron blockers, by inhibiting their uptake into adrenergic neurons. wikipedia.orgmedindia.net
Conversely, this compound can have additive hypotensive effects when combined with other antihypertensive agents or diuretics. patsnap.comnhsdorset.nhs.uk This can lead to an increased risk of postural (orthostatic) hypotension, which can cause dizziness and increase the risk of falls, particularly in the elderly. wikipedia.orgnhsdorset.nhs.uk
Antihypertensive Interaction Summary:
| Interacting Drug Class | Nature of Interaction | Clinical Outcome |
|---|---|---|
| Adrenergic Neuron Blockers (e.g., Guanethidine) | Antagonism of antihypertensive effect. wikipedia.org | Loss of blood pressure control. |
| Other Antihypertensives | Additive hypotensive effects. patsnap.commedindia.net | Increased risk of postural hypotension. patsnap.com |
Interactions with Sympathomimetics (e.g., adrenaline, noradrenaline)
This compound can potentiate the cardiovascular effects of sympathomimetic agents like adrenaline (epinephrine) and noradrenaline (norepinephrine). wikipedia.orgnhsdorset.nhs.uk This is because tricyclic antidepressants block the reuptake of these catecholamines, leading to an exaggerated response, including hypertension and cardiac arrhythmias. nih.govnih.gov
This interaction is of particular clinical relevance in the context of local anesthetics, which often contain adrenaline as a vasoconstrictor. nhsdorset.nhs.uk While the amounts in dental anesthetics may not always cause significant issues, hazardous potentiation of cardiovascular effects can occur. nih.govnih.gov
Sympathomimetic Interaction Data:
| Sympathomimetic Agent | Effect of Combination with TCAs | Clinical Note |
|---|---|---|
| Adrenaline (Epinephrine) | Potentiation of pressor effects and risk of dysrhythmias. nih.govnih.gov | Caution is advised, especially with local anesthetics containing adrenaline. nhsdorset.nhs.uk |
Modulations of Cardiovascular Effects with Concomitant Medications (e.g., QTc prolongation, arrhythmias)
This compound itself is associated with adverse cardiovascular effects, including alterations to ECG patterns, tachycardia, arrhythmias, and conduction defects. wikipedia.orgnhsdorset.nhs.uk A significant concern is its potential to prolong the QTc interval, which is a risk factor for a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP). nhsdorset.nhs.ukuspharmacist.comelsevierpure.com
The risk of QTc prolongation and subsequent arrhythmias is heightened when this compound is administered concurrently with other medications that also have this effect. nih.govnih.gov The additive effect on the QTc interval increases the likelihood of developing serious cardiac events. nih.gov Numerous medications across various classes, including certain antiarrhythmics, antipsychotics, and antibiotics, are known to prolong the QT interval. uspharmacist.comdrugbank.comuspharmacist.com
QTc Prolonging Drug Interaction Risk:
| Concomitant Medication Class | Potential Cardiovascular Consequence | Clinical Recommendation |
|---|
Analytical Methodologies for Trans Prothiadene Hydrochloride and Its Metabolites
Spectrophotometric Quantification Methods
Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of trans-Prothiadene hydrochloride in pharmaceutical formulations. These methods are broadly categorized into those based on ion-pair complexation and direct absorbance measurements.
Ion-Pair Complexation Techniques
Ion-pair spectrophotometry is a widely employed technique for the analysis of ionizable drug substances like this compound. This method involves the formation of a colored complex between the drug molecule and a suitable chromogenic agent, which can then be quantified by measuring its absorbance at a specific wavelength.
The fundamental principle of this technique lies in the electrostatic interaction between the positively charged amine group of the prothiadene molecule and an anionic dye. ceon.rsunige.ch This interaction forms a stable, colored ion-pair complex that is extractable into an organic solvent, allowing for its separation from excipients and subsequent spectrophotometric measurement. ceon.rsunige.ch
Several acidic dyes have been successfully utilized for this purpose. For instance, methods have been developed using bromophenol blue (BPB) and bromocresol green (BCG). ceon.rsresearchgate.net The formed ion-pair complexes with BPB and BCG exhibit maximum absorbance at 425 nm and 430 nm, respectively. researchgate.net These methods have been shown to be linear over specific concentration ranges and have been successfully applied to the analysis of pharmaceutical tablets. researchgate.net Another study utilized eosin (B541160) to form a binary complex with prothiadene, with an absorbance maximum at 540 nm. nih.govsemanticscholar.org
The stoichiometry of these complexes is typically found to be 1:1, indicating a one-to-one interaction between the drug and the dye molecule. ceon.rsresearchgate.net The stability of the formed complex is a critical parameter and is often evaluated by determining the conditional stability constant. researchgate.net
Table 1: Examples of Ion-Pair Complexation Methods for Prothiadene Hydrochloride
| Reagent | Wavelength (nm) | Linearity Range (µg/mL) | Reference |
| Bromophenol Blue (BPB) | 425 | 1.0-15.0 | researchgate.net |
| Bromocresol Green (BCG) | 430 | 1.0-17.5 | researchgate.net |
| Eosin | 540 | 1-10 | nih.govsemanticscholar.org |
| Alizarin Red S (ARS) | - | - | ceon.rs |
| Methyl Orange | - | - | ceon.rs |
| Orange G | - | - | ceon.rs |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer superior specificity and sensitivity for the analysis of this compound and its metabolites, especially in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Development and Validation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis of prothiadene. ijcpa.inresearchgate.netijper.org These methods typically employ a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ijcpa.inresearchgate.netijper.org
The development of a robust HPLC method involves the optimization of several parameters, including the mobile phase composition, pH, flow rate, and detector wavelength. The goal is to achieve a good separation of the analyte from potential impurities and degradation products with a symmetrical peak shape and a reasonable retention time. ijcpa.inijper.org For instance, one developed method utilized a mobile phase of 0.1M sodium acetate (B1210297) buffer (pH 2.8) and acetonitrile (50:50 v/v) with a C18 column, resulting in a retention time of 3.44 minutes for prothiadene. ijper.org Another method used a phosphate (B84403) buffer (pH 2.6) and methanol (35:65, v/v) with a C18 column, yielding a retention time of 6.78 minutes. ijcpa.in
Validation of the developed HPLC method is a critical step to ensure its reliability and is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijcpa.inijper.org Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness. ijcpa.inyoutube.com
Table 2: Examples of Validated RP-HPLC Methods for Prothiadene Hydrochloride
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) | Reference |
| Phenomenex C18 | 0.1M Sodium Acetate (pH 2.8) : Acetonitrile (50:50) | 230 | 3.44 | 10-60 | ijper.org |
| Shodex C18 | 0.05M Phosphate Buffer (pH 2.6) : Methanol (35:65) | 231 | 6.78 | 0.5-5 | ijcpa.in |
| Zorbax C8 | Ortho Phosphoric Acid buffer : Methanol (50:50) | 219.8 | - | - | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. mdpi.com It is particularly useful for the analysis of volatile and thermally stable compounds. For the analysis of prothiadene and its metabolites, which are not inherently volatile, a derivatization step is often required to increase their volatility. nih.govvisionpublisher.info
GC-MS methods have been reported for the determination of tricyclic antidepressants, including prothiadene, in biological samples. mdpi.com These methods offer high sensitivity and specificity, making them suitable for pharmacokinetic and toxicological studies where low concentrations of the drug and its metabolites need to be quantified in complex matrices like blood or urine. mdpi.comnih.govvisionpublisher.info The mass spectrometer provides structural information, which aids in the unequivocal identification of the analytes. researchgate.netnih.gov
Method Validation Parameters in Pharmaceutical Analysis
The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. amsbiopharma.comvalidationtechservices.com It is a mandatory requirement in the pharmaceutical industry to ensure the quality and reliability of analytical data. nih.govslideshare.net The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures. amsbiopharma.comglobalresearchonline.net The key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. amsbiopharma.comunodc.org
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmabeginers.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmabeginers.com
Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often expressed as the percent recovery of a known amount of analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. unodc.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. globalresearchonline.net
Linearity and Precision Studies
The validation of analytical methods for this compound (also known as Dosulepin (B10770134) hydrochloride) consistently involves the assessment of linearity and precision to ensure reliable quantification. sps.nhs.ukeuropa.eu Linearity is the ability of a method to elicit test results that are directly proportional to the analyte concentration within a given range, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu
Several studies have established the linearity and precision of various analytical techniques for this compound. High-Performance Liquid Chromatography (HPLC) is a predominant method. For instance, a Reverse Phase HPLC (RP-HPLC) method demonstrated linearity for Dothiepin (B26397) HCl in the concentration range of 10-60 µg/mL. ijper.org Another RP-HPLC method for the simultaneous estimation of Dosulepin and Methylcobalamin showed a linear response for Dosulepin in the range of 0.9-2.7 mg/ml. researchgate.net Spectrophotometric methods have also been validated, showing linearity over ranges such as 1.0-80.0 µg/mL and 0.25-10.0 µg/mL depending on the specific method used. brjac.com.br
Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the percentage relative standard deviation (%RSD). europa.eu For most validated methods, the %RSD for precision is well within the acceptable limit of 2%. aensiweb.comresearchgate.net An RP-HPLC method reported intra- and inter-day precision %RSD of 0.27% and 0.84%, respectively. ijper.org
Table 1: Linearity and Precision Data for Prothiadene Hydrochloride Analysis
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Precision (%RSD) | Source |
|---|---|---|---|---|
| RP-HPLC | 10-60 | y=14691x-12844 | Intra-day: 0.27, Inter-day: 0.84 | ijper.org |
| RP-HPLC (simultaneous estimation) | 900-2700 | Not specified | Not specified | researchgate.net |
| Spectrophotometry (Method A) | 1.0-80.0 | Not specified | Acceptable accuracy and precision reported | brjac.com.br |
| Spectrophotometry (Method B) | 0.25-10.0 | Not specified | Acceptable accuracy and precision reported | brjac.com.br |
| Spectrophotometry (Method C) | 0.5-8.0 | Not specified | Acceptable accuracy and precision reported | brjac.com.br |
| Spectrophotometry (Method D) | 0.50-10.0 | Not specified | Acceptable accuracy and precision reported | brjac.com.br |
| Spectrophotometry (with Picric Acid) | 16-46 | r = 0.9983 | 1.55 | |
| HPLC with Fluorescence Detection | Not specified | Not specified | Intra-day: 0.587, Inter-day: 0.978 | aensiweb.com |
Recovery Studies
Recovery studies are essential for determining the accuracy of an analytical method, which reflects the closeness of the test results to the true value. europa.eu Accuracy is often assessed by applying the method to a sample with a known concentration of the analyte and is expressed as a percentage of the known concentration that is recovered. europa.eu
For Prothiadene hydrochloride, various analytical methods have demonstrated high accuracy. In an RP-HPLC method, the average mean recovery was found to be 99.94%. ijper.org Another study involving the simultaneous estimation of Dosulepin and Methylcobalamin also reported successful application with good accuracy. researchgate.net Spectrophotometric methods have also been successfully applied to dosage forms, with recovery studies confirming their accuracy. brjac.com.br The standard addition method is commonly employed to evaluate the performance of these methods on pharmaceutical formulations like tablets. brjac.com.br Generally, recovery rates for validated methods fall within the commonly accepted range of 98-102%.
Table 2: Recovery Study Data for Prothiadene Hydrochloride Analysis
| Analytical Method | Dosage Form | Average Recovery (%) | Source |
|---|---|---|---|
| RP-HPLC | Tablets | 99.94 | ijper.org |
| Spectrophotometry (Proposed Methods) | Prothiaden® Tablets | Results confirmed acceptable accuracy | brjac.com.br |
| RP-HPLC (simultaneous estimation) | Prothiaden® Tablets | Successfully applied for reliable quantification | researchgate.net |
| HPLC with Fluorescence Detection | Trittico® Tablets | No interference from degradation products | aensiweb.com |
Specificity and Selectivity, including Isomer Separation
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ijpra.com For pharmaceutical analysis, this means the method must be able to distinguish the active pharmaceutical ingredient (API) from excipients in the formulation. ijper.org
Methods like RP-HPLC have demonstrated high specificity for Prothiadene hydrochloride, showing a clear separation of the drug peak from any potential interference from tablet excipients. ijper.org The use of photodiode array (PDA) detectors can further confirm peak purity. Stability-indicating methods are inherently specific as they can separate the intact drug from its degradation products. aensiweb.comtsijournals.com
A crucial aspect of selectivity for Prothiadene hydrochloride is the separation of its geometric isomers. Prothiadene exists as a mixture of (E) and (Z) isomers, with the (E) isomer being the trans configuration. While many analytical methods quantify the total drug content, specific separation of the isomers is important for detailed characterization. Chiral chromatography, although typically used for enantiomers, provides a framework for separating stereoisomers, including geometric isomers. mdpi.com Techniques like HPLC using specialized columns (e.g., chiral columns) and optimized mobile phases (adjusting composition and pH) are employed for isomer separation. The development of such methods is critical for isolating and quantifying the this compound isomer specifically.
Stability-Indicating Methods and Degradation Product Analysis
Stability-indicating methods are crucial for determining the shelf-life of a drug product and ensuring its quality over time. researchgate.net These methods are validated through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, as per International Conference on Harmonization (ICH) guidelines. brjac.com.brresearchgate.net The method must be able to separate the intact drug from any degradation products formed under these conditions.
Several stability-indicating methods have been developed for Prothiadene hydrochloride. brjac.com.brtsijournals.comresearchgate.net For example, one study subjected a solution of the drug to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (105°C), and UV radiation to induce degradation. brjac.com.br An HPTLC method also demonstrated its stability-indicating capability by separating the parent drug from products of acid, alkaline, oxidative, neutral, thermal, and photodegradation. researchgate.net
The degradation products can be characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which provides information on their molecular weights and structures. researchgate.net For tricyclic antidepressants, common degradation pathways include oxidation, leading to the formation of N-oxides and hydroxylation products. nih.gov
Table 3: Forced Degradation Studies of Prothiadene Hydrochloride
| Stress Condition | Methodology | Observation | Source |
|---|---|---|---|
| Acid Hydrolysis (0.1N HCl) | Spectrophotometry / HPLC | Degradation observed, separable from intact drug. | brjac.com.brresearchgate.net |
| Alkaline Hydrolysis (0.1N NaOH) | Spectrophotometry / HPLC | Degradation observed, separable from intact drug. | brjac.com.brresearchgate.net |
| Oxidative Degradation (3% H₂O₂) | Spectrophotometry / HPLC | Degradation observed, separable from intact drug. | brjac.com.brresearchgate.net |
| Thermal Degradation (e.g., 105°C) | Spectrophotometry / HPLC | Degradation observed, separable from intact drug. | brjac.com.brresearchgate.net |
| Photodegradation (UV light) | Spectrophotometry / HPLC | Degradation observed, separable from intact drug. | brjac.com.brresearchgate.net |
Therapeutic Drug Monitoring (TDM) Methodologies
Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in biological fluids, typically plasma or serum, to optimize dosage regimens for individual patients. thieme-connect.demdpi.com It is particularly valuable for drugs with a narrow therapeutic index, significant pharmacokinetic variability, or where clinical response is difficult to monitor. thieme-connect.delitfl.com For many tricyclic antidepressants, TDM is a well-established tool to enhance efficacy and minimize toxicity. thieme-connect.deagnp.de
The goal of TDM is to maintain drug concentrations within a defined therapeutic range. litfl.com Indications for TDM in psychiatric care include non-response to standard doses, suspected non-adherence, presence of adverse effects, or potential drug-drug interactions. thieme-connect.delitfl.com
Emerging Research and Future Directions for Trans Prothiadene Hydrochloride
Pharmacogenomic Studies and Individualized Response Predictionnih.gov
Pharmacogenomic research is increasingly focused on understanding how an individual's genetic makeup influences their response to medications. In the context of trans-prothiadene hydrochloride, also known as dosulepin (B10770134), a key area of investigation is the role of cytochrome P450 (CYP450) enzymes, particularly CYP2D6. nih.govnih.gov These enzymes are crucial for the metabolism of a significant number of drugs, including many antidepressants. nih.govgsconlinepress.com
Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to significant differences in enzyme activity, categorizing individuals into different metabolizer phenotypes. nih.gov These phenotypes range from poor metabolizers (PMs), who have little to no enzyme function, to ultrarapid metabolizers (UMs), who have increased enzyme activity. nih.govgsconlinepress.com Such variations can have a substantial impact on the efficacy and potential for adverse effects of drugs primarily metabolized by CYP2D6. nih.govgsconlinepress.com For instance, poor metabolizers may experience higher plasma concentrations of the drug, potentially increasing the risk of side effects, while ultrarapid metabolizers might clear the drug too quickly for it to be effective at standard doses. gsconlinepress.com
While direct pharmacogenomic studies specifically on this compound are not extensively detailed in the provided results, the well-established role of CYP2D6 in the metabolism of tricyclic antidepressants (TCAs) provides a strong basis for its relevance. nih.govnih.gov Research on other TCAs has shown that CYP2D6 genetic variations can influence treatment outcomes. nih.gov For example, studies have explored the link between CYP2D6 and CYP2C19 genetic variations and the risk of adverse effects like diabetes in individuals taking antidepressants. nih.gov
The potential for individualized response prediction lies in using genetic testing to identify a patient's CYP2D6 metabolizer status before initiating treatment with this compound. This could allow for more tailored approaches, although dose adjustments based on metabolizer status are still an area of active investigation. gsconlinepress.com The overarching goal of these pharmacogenomic studies is to move towards personalized medicine, where genetic information can be used to select the most appropriate drug and dose for each patient, thereby maximizing therapeutic benefit and minimizing risks. nih.gov
Table 1: CYP2D6 Metabolizer Phenotypes and Potential Clinical Implications for this compound
| Metabolizer Phenotype | Description | Potential Clinical Implication for this compound |
| Poor Metabolizer (PM) | Significantly reduced or no enzyme activity. | Increased plasma concentrations, potential for increased side effects. |
| Intermediate Metabolizer (IM) | Decreased enzyme activity compared to normal metabolizers. | Higher plasma concentrations than normal metabolizers. |
| Normal Metabolizer (NM) | Fully functional enzyme activity. | Expected drug response at standard doses. |
| Ultrarapid Metabolizer (UM) | Increased enzyme activity due to gene duplication. | Rapid drug clearance, potential for therapeutic failure at standard doses. |
Novel Therapeutic Applications Beyond Current Indicationsnih.govnih.govresearchgate.net
While this compound (dosulepin) has been traditionally used for the treatment of depression, emerging research suggests its potential utility in other therapeutic areas. nih.govpatsnap.comwikipedia.org This exploration of new applications for existing drugs is a process known as drug repurposing or repositioning, which can offer significant advantages in terms of time and cost compared to developing new chemical entities. nih.gov
One of the most promising alternative applications for this compound is in the management of neuropathic pain . nih.govpatsnap.com Neuropathic pain is a complex, chronic pain state that arises from damage or dysfunction of the nervous system. nih.gov Tricyclic antidepressants (TCAs) as a class have a well-documented analgesic effect in various neuropathic pain conditions. nih.govnih.gov Their mechanism of action in pain modulation is thought to involve the inhibition of serotonin (B10506) and noradrenaline reuptake, as well as potential effects on N-methyl-D-aspartate (NMDA) receptors and ion channels. nih.gov Studies have shown that TCAs can provide pain relief for one in every two to three patients with peripheral neuropathic pain. nih.gov Although not as extensively studied as other TCAs like amitriptyline (B1667244), dosulepin's similar pharmacological profile suggests its potential efficacy in this area. nih.govpatsnap.com
Another potential application is in the treatment of anxiety disorders . nih.gov Dosulepin is noted to have anxiolytic (anti-anxiety) properties alongside its antidepressant effects, making it a candidate for conditions where both depression and anxiety are present. nih.govdrugbank.com
Furthermore, some research has pointed towards the potential for TCAs, including by extension this compound, as efflux pump inhibitors . nih.gov Efflux pumps are proteins in cells that can actively transport drugs out, leading to multidrug resistance in both cancer and infectious diseases. nih.gov By inhibiting these pumps, TCAs could potentially enhance the efficacy of other therapeutic agents. nih.gov
The exploration of these novel applications is still in various stages of research, and more clinical evidence is needed to fully establish the efficacy and safety of this compound for these conditions.
Table 2: Potential Novel Therapeutic Applications of this compound
| Potential Application | Rationale |
| Neuropathic Pain | Inhibition of serotonin and norepinephrine (B1679862) reuptake, similar to other effective TCAs. nih.gov |
| Anxiety Disorders | Possesses anxiolytic properties. nih.govdrugbank.com |
| Efflux Pump Inhibition | Potential to reverse multidrug resistance in cancer and infectious diseases. nih.gov |
Advanced Pharmacological Modeling and Simulationpurdue.edu
Advanced pharmacological modeling and simulation are powerful computational tools that are increasingly being used to enhance our understanding of drug action and to optimize drug development. nih.govmdpi.com These in silico techniques allow researchers to create mathematical models that describe and predict the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound. nih.govresearchgate.net
For a drug like this compound, these models can be used to:
Simulate the time course of drug concentration in the body: Pharmacokinetic models, often compartmental models, can be developed to predict how the drug is absorbed, distributed, metabolized, and eliminated. nih.gov This can help in understanding how different factors, such as patient characteristics or co-administered drugs, might affect drug exposure.
Link drug concentration to therapeutic effect: Pharmacokinetic-pharmacodynamic (PK/PD) models establish a quantitative relationship between the concentration of the drug at its site of action and the intensity of its pharmacological effect. nih.govnih.gov This can help in understanding the onset, magnitude, and duration of the therapeutic response.
Investigate the impact of physiological and pathological conditions: Modeling can be used to simulate how factors like age, disease state, or organ impairment might alter the drug's behavior in the body, potentially informing the need for dose adjustments in specific populations. mdpi.com
Explore drug-drug interactions: Simulations can predict how co-administration of other drugs might alter the pharmacokinetics or pharmacodynamics of this compound.
Inform clinical trial design: By simulating different dosing regimens and patient populations, these models can help in designing more efficient and informative clinical trials. researchgate.net
The process of building these models often involves integrating data from various sources, including in vitro experiments, preclinical animal studies, and clinical trial data. mdpi.com The use of computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can further refine these models by providing insights into the molecular interactions between the drug and its targets. nih.govmdpi.comyoutube.com For instance, molecular docking can predict the binding affinity and orientation of this compound to its target proteins, such as the serotonin and norepinephrine transporters. mdpi.com Molecular dynamics simulations can then be used to study the stability of these interactions over time. researchgate.netmdpi.com
While specific advanced pharmacological models for this compound were not detailed in the provided search results, the principles and methodologies are well-established in pharmacology and drug development. nih.govmdpi.com Applying these techniques to this compound could provide a more quantitative and mechanistic understanding of its therapeutic and adverse effects, ultimately leading to its more rational and effective use.
Development of Isomer-Specific Formulations or Analogs
This compound is the (E)-isomer of dothiepin (B26397). wikipedia.orgnih.gov Like many drugs, the spatial arrangement of atoms in the molecule, known as stereoisomerism, can have a significant impact on its pharmacological properties. The existence of a cis-isomer, (Z)-dothiepin, raises the possibility that the two isomers may have different affinities for their biological targets and, consequently, different therapeutic effects and side effect profiles. nih.govwikipedia.org
The development of isomer-specific formulations focuses on isolating and administering only the more active or better-tolerated isomer. This approach, known as chiral switching, has been successfully applied to many drugs, leading to improved therapeutic outcomes. In the case of this compound, research into the specific pharmacological activities of the (E) and (Z) isomers could reveal whether one is more potent in inhibiting serotonin and norepinephrine reuptake or has a lower affinity for receptors associated with adverse effects, such as muscarinic and histamine (B1213489) receptors. wikipedia.org
Furthermore, the development of analogs of this compound is another avenue for improving its therapeutic profile. Analogs are molecules that are structurally similar to the parent compound but have been modified to alter their properties. nih.gov The goal of analog design is often to enhance potency, improve selectivity for the desired target, reduce off-target effects, or optimize pharmacokinetic properties.
Structure-activity relationship (SAR) studies are crucial in this process. nih.govnih.gov By systematically modifying different parts of the this compound molecule and evaluating the pharmacological activity of the resulting analogs, researchers can identify key structural features that are essential for its therapeutic effects. nih.gov For example, modifications to the dibenzothiepine ring system or the dimethylaminopropylidene side chain could lead to compounds with a more favorable balance of efficacy and tolerability. wikipedia.org
Computational chemistry methods can play a significant role in the design of new analogs. purdue.edunih.govresearchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to develop mathematical models that predict the biological activity of a compound based on its chemical structure. researchgate.net This allows for the virtual screening of large libraries of potential analogs, helping to prioritize which compounds to synthesize and test in the laboratory. nih.gov
While specific research on the development of isomer-specific formulations or novel analogs of this compound is not extensively covered in the provided results, these represent logical and promising directions for future research aimed at optimizing the therapeutic potential of this class of compounds.
Q & A
What experimental strategies are recommended for synthesizing and purifying trans-Prothiadene hydrochloride with high yield and purity?
Basic Research Question
Synthesis of this compound requires optimization of reaction conditions (e.g., solvent selection, temperature, stoichiometry). A typical protocol involves:
- Stepwise synthesis : Use Schlenk-line techniques under inert atmospheres to prevent hydrolysis or oxidation, as seen in anhydrous metal chloride-THF complex preparations .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with dichloromethane:methanol gradients) to isolate the compound, similar to pyridoxine hydrochloride purification workflows .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times against standards .
How should researchers handle and store this compound to ensure stability during experiments?
Basic Research Question
Stability protocols derived from hydrochloride analogs include:
- Storage : Aliquot stock solutions in airtight, light-resistant vials at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles, as recommended for Vimirogant hydrochloride .
- Handling : Use PPE (gloves, lab coat, goggles) and work in fume hoods to minimize inhalation/contact risks, aligning with Promethazine hydrochloride safety guidelines .
- Decomposition Monitoring : Conduct periodic stability tests using TLC or LC-MS to detect degradation products .
What advanced analytical techniques can resolve structural ambiguities in this compound derivatives?
Advanced Research Question
For structural elucidation of novel derivatives:
- X-ray Crystallography : Resolve stereochemistry and confirm salt formation (e.g., chloride counterion positioning), as applied in metal chloride-THF complexes .
- NMR Spectroscopy : Use -/-NMR with DEPT-135 and COSY to assign proton environments and verify trans-configuration. Compare with spectral libraries of related hydrochlorides (e.g., pyridoxine hydrochloride) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragments, critical for validating synthetic intermediates .
How can contradictory pharmacokinetic data for this compound across in vivo studies be systematically addressed?
Advanced Research Question
Contradictions may arise from variability in experimental models or dosing regimens. Mitigation strategies include:
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines, focusing on covariates like species, administration route, and metabolic pathways .
- Dose-Response Curves : Establish linearity ranges in plasma/tissue samples via LC-MS/MS, as demonstrated in Anlotinib hydrochloride pharmacokinetic studies .
- Control Standardization : Normalize variables such as fasting state, co-administered drugs, and genetic backgrounds in animal models .
What in vitro assays are most effective for identifying the molecular targets of this compound in neurological models?
Advanced Research Question
Mechanistic studies require multi-modal approaches:
- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., β-adrenergic, serotonin) using radioligand displacement, akin to Isoprenaline hydrochloride’s β-agonist profiling .
- Transcriptomic Analysis : Treat neuronal cell lines with the compound and perform RNA-seq to identify differentially expressed genes, referencing Vitamin B6 derivative studies .
- Calcium Imaging : Monitor intracellular Ca flux in primary neurons to assess ion channel modulation .
How can researchers design robust dose-ranging studies for this compound in preclinical models?
Advanced Research Question
Optimize dosing using:
- Pilot Studies : Test 3–5 log-scale doses in small cohorts (n=3–5) to determine LD and therapeutic windows, following NIH preclinical guidelines .
- Pharmacodynamic Markers : Measure biomarkers (e.g., cytokine levels, enzyme activity) to correlate dose with biological effect, as seen in Vimirogant hydrochloride’s RORγt inhibition assays .
- Statistical Power Analysis : Use tools like G*Power to calculate sample sizes ensuring reproducibility, minimizing Type I/II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
